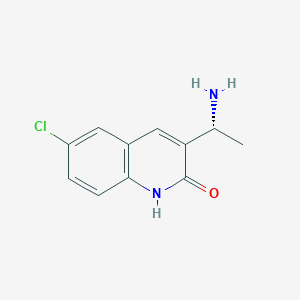
(3E,9Z)-Octadeca-3,9-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,9Z)-Octadeca-3,9-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2 It is characterized by the presence of two double bonds located at the 3rd and 9th positions of the carbon chain, with the 3rd double bond in the E (trans) configuration and the 9th double bond in the Z (cis) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E,9Z)-Octadeca-3,9-dienoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of linoleic acid, which naturally contains two cis double bonds. By carefully controlling the hydrogenation conditions, it is possible to selectively isomerize one of the double bonds to the trans configuration while retaining the other in the cis configuration.
Another synthetic route involves the Wittig reaction, where a suitable phosphonium ylide is reacted with an aldehyde to form the desired double bonds in the specified configurations. This method allows for precise control over the stereochemistry of the double bonds.
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound in large quantities. These microorganisms are engineered to express specific enzymes that catalyze the formation of the desired double bonds in the correct configurations.
Analyse Des Réactions Chimiques
Types of Reactions
(3E,9Z)-Octadeca-3,9-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding saturated fatty acid.
Substitution: The double bonds in this compound can undergo electrophilic addition reactions with halogens, such as bromine or chlorine, to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products
Oxidation: Hydroperoxides, epoxides
Reduction: Octadecanoic acid (stearic acid)
Substitution: Dibromo-octadeca-3,9-dienoic acid, dichloro-octadeca-3,9-dienoic acid
Applications De Recherche Scientifique
(3E,9Z)-Octadeca-3,9-dienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a model compound for studying reaction mechanisms involving polyunsaturated fatty acids.
Biology: This compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Research is ongoing to explore the potential therapeutic benefits of this compound, including its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biodegradable polymers, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of (3E,9Z)-Octadeca-3,9-dienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and oxidative stress. The molecular targets of this compound include enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids and the production of bioactive lipid mediators.
Comparaison Avec Des Composés Similaires
(3E,9Z)-Octadeca-3,9-dienoic acid can be compared with other polyunsaturated fatty acids, such as linoleic acid and alpha-linolenic acid. While linoleic acid contains two cis double bonds, this compound has one cis and one trans double bond, which imparts different chemical and biological properties. Alpha-linolenic acid, on the other hand, contains three cis double bonds, making it more prone to oxidation compared to this compound.
Similar Compounds
- Linoleic acid (C18:2, cis,cis-9,12)
- Alpha-linolenic acid (C18:3, cis,cis,cis-9,12,15)
- Gamma-linolenic acid (C18:3, cis,cis,cis-6,9,12)
Propriétés
Formule moléculaire |
C18H32O2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(3E,9Z)-octadeca-3,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,15-16H,2-8,11-14,17H2,1H3,(H,19,20)/b10-9-,16-15+ |
Clé InChI |
WLKSZZAYIXDXJI-UEPWTKMESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCC/C=C/CC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCC=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



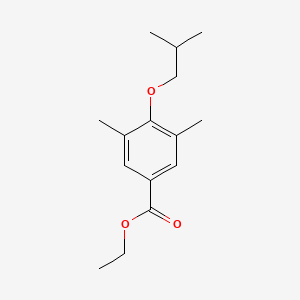
![1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B12988854.png)
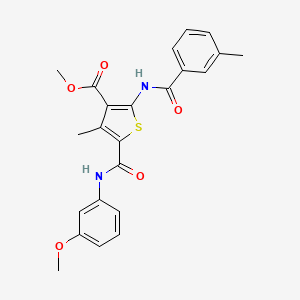
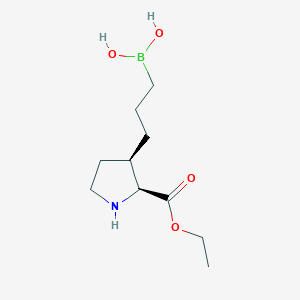
![2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B12988862.png)
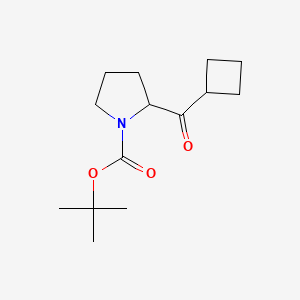

![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile](/img/structure/B12988883.png)

![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride](/img/structure/B12988890.png)

